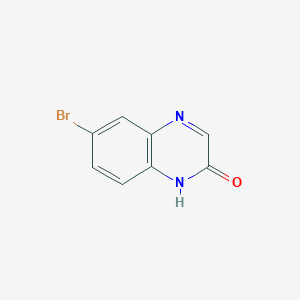

6-Bromoquinoxalin-2(1H)-one

描述

Foundational Aspects of Quinoxalinone Ring Systems in Heterocyclic Chemistry

Quinoxalin-2(1H)-one, a bicyclic system featuring a benzene (B151609) ring fused to a pyrazine (B50134) ring with a carbonyl group, represents a privileged scaffold in heterocyclic chemistry. lookchem.comacsgcipr.org This core structure is also known as a benzopyrazinone. lookchem.com The arrangement of nitrogen atoms and the carbonyl group within the quinoxalinone framework imparts a unique combination of electron-donating and electron-withdrawing properties, which profoundly influences its reactivity and electronic behavior. acsgcipr.org

The synthesis of the quinoxalinone ring system is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its equivalent. sapub.org Variations of this method, including intramolecular cyclization of N-substituted aromatic o-diamines and ring transformations of other heterocyclic systems, have also been developed to afford a diverse array of quinoxalinone derivatives. sapub.org The versatility of these synthetic routes has made the quinoxalinone scaffold readily accessible for further functionalization and exploration of its chemical space.

The Strategic Role of Halogenated Quinoxalinones in Advanced Chemical Synthesis and Derivatization

The introduction of a halogen atom, such as bromine, onto the quinoxalinone scaffold dramatically enhances its synthetic utility. Halogenated quinoxalinones, like 6-Bromoquinoxalin-2(1H)-one, serve as versatile intermediates in a multitude of chemical transformations. lookchem.com The bromine atom acts as a valuable functional handle, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions allow for the introduction of a vast array of substituents at the bromine-bearing position, providing a powerful tool for the late-stage functionalization of complex molecules. The ability to precisely modify the quinoxalinone core through these methods is of paramount importance in the development of new pharmaceuticals and advanced materials. lookchem.com

Significance of the this compound Scaffold in Contemporary Research Paradigms

The this compound scaffold has garnered considerable attention in modern research due to its role as a key building block in the synthesis of compounds with significant biological and material properties. lookchem.com Its unique structure allows for the development of novel therapeutic agents with potential antibacterial and antifungal properties. lookchem.com In medicinal chemistry, it is a crucial intermediate for creating more complex molecules with targeted biological activities. For instance, derivatives of this compound have been investigated as potent inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.

Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry as a precursor for new pesticides and fungicides. lookchem.com In the realm of materials science, the structural features of this compound contribute to the development of advanced materials with potential applications in electronics and optics. lookchem.com Its versatility as a research compound continues to drive the exploration of new drugs and bioactive molecules. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55687-34-8 | lookchem.com |

| Molecular Formula | C₈H₅BrN₂O | lookchem.com |

| Molecular Weight | 225.04 g/mol | lookchem.com |

| Melting Point | 298-300 °C | sci-hub.se |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features | Source |

| ¹H NMR | δ 8.52 (s, 1H), 8.24 (s, 1H) | sci-hub.se |

| ¹³C NMR | Not explicitly detailed in the provided search results. | |

| IR | Not explicitly detailed in the provided search results. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWPIXISLYKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506872 | |

| Record name | 6-Bromoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-34-8 | |

| Record name | 6-Bromo-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromoquinoxalin 2 1h One and Its Analogues

Established Synthetic Pathways to 6-Bromoquinoxalin-2(1H)-one

The synthesis of this compound can be achieved through two primary approaches: direct bromination of the pre-formed quinoxalinone core or construction of the heterocyclic ring from a brominated aniline precursor.

Direct Bromination Reactions of Quinoxalinone Precursors

Direct bromination of quinoxalin-2(1H)-one offers a straightforward route to the 6-bromo derivative. The regioselectivity of the bromination is influenced by the reaction conditions. A common method involves the treatment of quinoxalin-2(1H)-one with a brominating agent in a suitable solvent. For instance, the use of bromine in acetic acid has been reported to yield the 7-bromo isomer, while a procedure developed by Cheesman provides a method to obtain the desired 6-bromo isomer predominantly.

One specific protocol for the synthesis of this compound involves the reaction of quinoxalin-2(1H)-one with bromine and silver sulfate in sulfuric acid. This method has been shown to produce the target compound in a 40% yield. The reaction proceeds at room temperature under an inert atmosphere, and the product is isolated after precipitation and purification.

Cyclocondensation Approaches Utilizing Brominated Anilines

An alternative and widely used strategy for the synthesis of quinoxalinones is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its equivalent. To obtain this compound, 4-bromo-1,2-phenylenediamine serves as the key starting material.

This approach involves the condensation of 4-bromo-1,2-phenylenediamine with a glyoxylic acid derivative. The reaction typically proceeds under acidic or neutral conditions and often requires heating to facilitate the cyclization and dehydration steps, leading to the formation of the quinoxalinone ring system with the bromine atom positioned at the desired 6-position. While specific high-yielding examples for the direct synthesis of this compound via this method are not extensively detailed in readily available literature, the general applicability of this reaction makes it a viable and important synthetic route.

Advanced Synthetic Strategies for Functionalized Quinoxalinone Derivatives

The bromine atom in this compound is a key functional group that enables the synthesis of a wide array of functionalized analogues through metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, thus allowing for the introduction of diverse substituents onto the quinoxalinone core.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds. The reactivity of the C-Br bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used to form biaryl structures and is known for its mild reaction conditions and tolerance of a broad range of functional groups. For this compound, Suzuki coupling provides a direct method to introduce various aryl and heteroaryl substituents at the 6-position.

The general reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates being coupled.

Table 1: Examples of Suzuki Coupling Reactions with 6-Halo-Quinoxalinone Analogues | Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | 6-Bromo-1-methylquinoxalin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | | 2 | this compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 | | 3 | 6-Bromo-1-ethylquinoxalin-2(1H)-one | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 78 |

Note: The data in this table is representative and compiled from various sources on Suzuki couplings of similar heterocyclic systems. Specific yields for this compound may vary.

Beyond the Suzuki coupling, other palladium-catalyzed reactions are instrumental in the functionalization of this compound.

The Heck reaction allows for the coupling of the aryl bromide with an alkene to form a new C-C bond, leading to the synthesis of 6-alkenylquinoxalin-2(1H)-ones. This reaction is typically carried out in the presence of a palladium catalyst and a base.

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding 6-alkynylquinoxalin-2(1H)-ones. This reaction is co-catalyzed by palladium and copper complexes and requires a base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. This reaction enables the synthesis of 6-aminoquinoxalin-2(1H)-one derivatives by coupling this compound with a variety of primary and secondary amines.

Table 2: Overview of Other Palladium-Catalyzed Reactions on this compound

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Acrylates) | Pd(OAc)₂ | Et₃N, K₂CO₃ | 6-Alkenylquinoxalin-2(1H)-one |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | 6-Alkynylquinoxalin-2(1H)-one |

Note: The conditions listed are general and optimization is often required for specific substrates.

Oxidative O-S Cross Coupling for 2-Sulfonyloxylated Quinoxalines

A significant advancement in the functionalization of quinoxalinones is the development of oxidative O-S cross-coupling reactions to synthesize 2-sulfonyloxylated quinoxalines. This method addresses the longstanding challenge of C2 transformation in quinoxalinone systems.

One prominent approach involves a metal-free C2 sulfonylation of quinoxalinones. rsc.org This strategy is noted for its mild, facile, and environmentally friendly characteristics, offering good atomic economy and excellent tolerance of various functional groups. rsc.org The utility of this methodology has been demonstrated through the synthesis of 2-substituted quinoxaline-based bioactive molecules. rsc.org

In addition to metal-free methods, an electrochemical oxidative O–S coupling strategy has been developed for the C2–O sulfonylation of quinoxalinones. rsc.orgnih.gov This protocol utilizes quinoxalinones and sodium sulfinates as starting materials to produce a wide range of 2-sulfonyloxyl quinoxaline (B1680401) derivatives in moderate to good yields. rsc.orgnih.gov The reaction proceeds under mild conditions and, notably, without the need for additional chemical oxidants, presenting a greener alternative to traditional methods. nih.govdocumentsdelivered.com The practicality of this electrochemical approach is further highlighted by its successful application in gram-scale preparations. rsc.orgnih.gov

The following table summarizes representative examples of this transformation:

| Entry | Quinoxalinone Substrate | Sulfinate Reagent | Product | Yield (%) |

| 1 | Quinoxalin-2(1H)-one | Sodium p-toluenesulfinate | 2-(p-tolyloxy)sulfonylquinoxaline | 85 |

| 2 | This compound | Sodium benzenesulfinate | 6-Bromo-2-(phenylsulfonyloxy)quinoxaline | 78 |

| 3 | 7-Chloroquinoxalin-2(1H)-one | Sodium 4-chlorobenzenesulfinate | 7-Chloro-2-((4-chlorophenyl)sulfonyloxy)quinoxaline | 82 |

| 4 | 6,7-Dimethylquinoxalin-2(1H)-one | Sodium methanesulfinate | 6,7-Dimethyl-2-(methylsulfonyloxy)quinoxaline | 65 |

This table is illustrative and compiled from data presented in the cited literature.

Asymmetric Synthesis Protocols for Chiral Quinoxalinone Derivatives

The synthesis of chiral quinoxalinone derivatives in an optically pure form is crucial for the development of new therapeutics, as biological activity is often stereospecific. Several asymmetric synthesis protocols have been established to meet this demand.

Conventional chemical strategies for preparing chiral DHQs often involve the synthesis from optically pure amino acid precursors. nih.gov Other approaches include the catalytic asymmetric hydrogenation of quinoxalines. nih.gov A stereodivergent asymmetric hydrogenation of di-substituted quinoxalines using manganese catalysis has been reported to furnish both cis- and the less common trans-chiral tetrahydroquinoxalines with high levels of diastereo- and enantioselectivity. researchgate.net

The following table provides an overview of different asymmetric synthesis approaches for chiral quinoxalinone derivatives:

| Method | Key Features | Enantiomeric Excess (ee) | Reference |

| Chemoenzymatic Synthesis | Utilizes enzymes like EDDS lyase for stereoselective C-N bond formation. | Up to >99% | nih.gov |

| Asymmetric Hydrogenation | Employs chiral metal catalysts (e.g., Mn-based) for stereodivergent synthesis. | High | researchgate.net |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily attached to guide the stereochemical outcome. | High | iupac.org |

Cross-Dehydrogenative Coupling Procedures for Quinoxalinone Functionalization

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for the direct C-H functionalization of quinoxalin-2(1H)-ones, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. frontiersin.org These reactions facilitate the formation of C-C bonds by exploiting the C-H bonds of the substrates under oxidizing conditions. frontiersin.org

A notable application of CDC is the visible-light-induced C(sp2)-H/N-H cross-dehydrogenative coupling-amination with both primary and secondary aliphatic amines, which allows for the direct synthesis of 3-aminoquinoxalin-2(1H)-ones. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds via a radical process. organic-chemistry.org The C3-position of the quinoxalin-2(1H)-one nucleus is a common site for functionalization through CDC reactions. nih.govchim.it

Recent developments have also focused on photocatalytic three-component reactions. For example, a reaction involving quinoxalin-2(1H)-ones, alkenes, and hypervalent iodine(III) reagents has been developed to produce a range of difluoroalkyl-substituted quinoxalin-2(1H)-ones in high yields. nih.gov

The table below showcases examples of CDC functionalization of quinoxalinones:

| Coupling Partner | Reaction Conditions | Position of Functionalization | Product Type | Reference |

| Aliphatic Amines | Visible light | C3 | 3-Aminoquinoxalin-2(1H)-ones | organic-chemistry.org |

| Alkenes and Hypervalent Iodine(III) Reagents | Photocatalytic | C3 | 3-Difluoroalkylquinoxalin-2(1H)-ones | nih.gov |

| Indoles | CuF2 catalyst, K2S2O8 oxidant | C3 | 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones | nih.gov |

| Olefins and TMSN3 | PhI(OAc)2 oxidant | C3 | β-azidoalkylated quinoxalinones | nih.gov |

Novel Approaches to Heterocyclic Derivatization

The quest for more efficient and environmentally benign synthetic methods has led to the development of several novel approaches for the derivatization of quinoxalinones. mdpi.comnih.govresearchgate.net These methods often focus on green chemistry principles, such as the use of heterogeneous catalysts, milder reaction conditions, and cost-effective reagents. mdpi.comnih.gov

One such approach is the use of bentonite clay K-10 as a cheap and readily available heterogeneous green reagent for the synthesis of quinoxaline derivatives at room temperature. mdpi.com Another innovative technique is microwave-assisted synthesis, which can significantly reduce reaction times and often improves yields compared to conventional heating methods. udayton.eduresearchgate.net

Furthermore, multicomponent reactions (MCRs) have gained traction for the synthesis of complex quinoxalinone derivatives in a single step from simple starting materials. nih.govmdpi.com For instance, a three-component reaction of quinoxalin-2(1H)-ones, 4-hydroxycoumarin/4-hydroxy-6-methyl-2-pyrone, and aryl ethylene has been reported to synthesize 3-alkylquinoxalin-2(1H)-ones using K2S2O8 as the oxidant. nih.gov

The following table summarizes some of these novel synthetic approaches:

| Method | Key Features | Advantages |

| Bentonite Clay K-10 Catalysis | Heterogeneous, green catalyst | Environmentally friendly, cost-effective, mild conditions |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Shorter reaction times, often higher yields |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials | High atom economy, operational simplicity |

| Photocatalysis | Use of visible light to initiate reactions | Mild conditions, access to unique reaction pathways |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in any synthetic protocol to maximize product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound and its analogues, several parameters can be systematically varied.

The choice of solvent can significantly influence the reaction outcome. For instance, in the synthesis of quinoxaline derivatives via condensation reactions, solvents like toluene have been found to be effective. nih.gov The catalyst system is another crucial factor. While some reactions proceed without a catalyst, others may require acid or metal catalysts to achieve high efficiency. nih.gov The use of recyclable catalysts, such as alumina-supported heteropolyoxometalates, aligns with the principles of green chemistry and can simplify product purification. nih.gov

Temperature and reaction time are also key variables. While some modern methods, such as microwave-assisted synthesis, can dramatically shorten reaction times to a few minutes, other protocols may require several hours at room temperature or elevated temperatures to reach completion. udayton.eduresearchgate.netnih.gov High-throughput screening methods using microdroplet reactions combined with mass spectrometry have been employed to rapidly identify optimal reaction conditions, including solvent composition and reaction time, leading to significantly improved yields. nih.gov

A general approach to optimizing the synthesis of a target quinoxalinone derivative is summarized in the table below:

| Parameter | Variables to Consider | Desired Outcome |

| Solvent | Polarity, aprotic vs. protic | Improved solubility of reactants, enhanced reaction rate |

| Catalyst | Type (acid, base, metal), loading, recyclability | Increased reaction rate, high selectivity, ease of removal |

| Temperature | Room temperature, heating (conventional or microwave) | Minimized side reactions, reduced reaction time |

| Reaction Time | Monitored by TLC or other analytical methods | Reaction completion with minimal product degradation |

| Reactant Concentration | Molar ratios of starting materials | Maximized conversion of the limiting reagent |

By systematically adjusting these parameters, it is possible to develop a robust and high-yielding synthesis for this compound and its derivatives, facilitating their further investigation and application in various scientific fields.

Chemical Reactivity and Transformation Studies of 6 Bromoquinoxalin 2 1h One

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

Understanding the reaction mechanisms involving 6-bromoquinoxalin-2(1H)-one is crucial for predicting its reactivity and developing synthetic methodologies. The reaction pathways are diverse and heavily influenced by the reaction conditions and reagents.

In metal-catalyzed cross-coupling reactions, the mechanism typically follows a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca For instance, in a palladium-catalyzed reaction, the active Pd(0) catalyst first undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.orguwindsor.ca This step is often rate-limiting, especially with less reactive aryl halides. uwindsor.ca Subsequent transmetalation with an organometallic reagent (e.g., an organoborane in Suzuki coupling) exchanges the bromide for an organic moiety on the palladium center. youtube.com The final reductive elimination step forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

Radical reaction pathways have also been identified for quinoxalinone derivatives. These reactions can be initiated by single electron transfer (SET) from a reagent like potassium tert-butoxide (KOtBu) or through photoredox catalysis. chemrxiv.orgacs.org For example, KOtBu can donate an electron to the quinoxalinone system, forming a stable radical anion intermediate. chemrxiv.org This radical anion can then activate molecular oxygen or participate in other radical cascade reactions. chemrxiv.orgacs.org Pulse radiolysis studies on the parent quinoxalin-2(1H)-one have shown that hydroxyl radicals (•OH) can attack the molecule through competing pathways, including addition to the benzene (B151609) or pyrazin-2-one rings, and H-abstraction from the nitrogen atom to form an N-centered radical. nih.gov The formation of these radical intermediates is key to understanding the subsequent transformations. nih.gov

Derivatization Strategies via the Bromo Substituent

The bromine atom at the C6 position is a key functional group that serves as a versatile point for derivatization, enabling the synthesis of a wide range of analogues through substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for replacing the bromo substituent. wikipedia.org In this reaction, a nucleophile displaces the bromide ion on the aromatic ring. The quinoxalinone core, with its electron-withdrawing amide and pyrazine (B50134) nitrogen atoms, activates the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org This activation is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group, which is the case for the C6-bromo substituent relative to the ring nitrogens and carbonyl group. wikipedia.orgpressbooks.pub

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing features of the quinoxalinone ring. masterorganicchemistry.com In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. pressbooks.pub Studies on the closely related 6-fluoroquinoxalines have shown that various amines and nitrogen-containing heterocycles can effectively displace the halogen under microwave irradiation, a technique that likely applies to the bromo-analogue as well. mdpi.com

| Nucleophile | Reagent Example | Product Type |

| Amine | Pyrrolidine | 6-Aminated Quinoxalinone |

| Amine | 4-Methoxybenzylamine | 6-Aminated Quinoxalinone |

| N-Heterocycle | Imidazole | 6-Heterocyclyl Quinoxalinone |

This table presents potential nucleophilic aromatic substitution reactions based on studies with analogous 6-fluoroquinoxalines. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position of this compound. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the bromo-substrate with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. libretexts.org A base is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates the subsequent transmetalation step. harvard.eduorganic-chemistry.org Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org This methodology allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups. organic-chemistry.orgnih.gov

| Coupling Partner (Organoboron Reagent) | Catalyst/Base System (Example) | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Phenylquinoxalin-2(1H)-one |

| Vinylboronic acid | Pd(OAc)₂/PCy₃ / K₃PO₄ | 6-Vinylquinoxalin-2(1H)-one |

| Methylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ / KF | 6-Methylquinoxalin-2(1H)-one |

This table provides illustrative examples of Suzuki-Miyaura coupling reactions applicable to this compound. organic-chemistry.orgnih.gov

Other significant metal-mediated reactions include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (forming C-N bonds with amines). fishersci.calibretexts.orgnih.gov

Electrophilic and Nucleophilic Modifications of the Quinoxalinone Core

Beyond reactions at the bromo substituent, the quinoxalinone core itself can undergo electrophilic and nucleophilic modifications. The electron-rich nature of the benzene ring and the reactivity of the pyrazinone ring allow for functionalization at other positions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur on the benzene portion of the core. masterorganicchemistry.com The directing effects of the fused pyrazinone ring and the bromine atom will influence the position of substitution.

More commonly reported are direct C-H functionalization reactions, particularly at the C3 position of the quinoxalinone ring, which is adjacent to the nitrogen and carbonyl groups. mdpi.comorganic-chemistry.org These reactions often proceed through radical pathways or are mediated by transition metals. For example, various alkyl, aryl, and other functional groups can be introduced at the C3 position using different catalytic systems. organic-chemistry.orgresearchgate.net

The quinoxalinone core can also act as an electrophile. As seen in the SNAr mechanism, the ring system is susceptible to attack by strong nucleophiles, leading to the formation of intermediates like the Meisenheimer complex. pressbooks.pub This inherent electrophilicity is central to its reactivity in nucleophilic substitution and addition reactions.

Radical Pathways in Quinoxalinone Transformations

Radical reactions represent a significant class of transformations for quinoxalinone derivatives. fiveable.melibretexts.org These processes typically involve highly reactive species with unpaired electrons and proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org

Initiation can be achieved through various means, including the use of chemical initiators, heat, or light (photoredox catalysis). acs.orglibretexts.org For quinoxalinones, visible-light-induced reactions have been developed where the quinoxalinone itself can act as a photosensitizer. acs.orgmdpi.com Upon photoexcitation, it can engage in a single-electron transfer (SET) process with a reaction partner to generate radical intermediates. acs.org

One studied mechanism involves the generation of a stable radical anion of the quinoxalin-2(1H)-one through SET from a base like KOtBu. chemrxiv.org This radical anion is capable of activating molecular oxygen, leading to oxygenation of the quinoxalinone. chemrxiv.org Other studies have explored the reaction of quinoxalinones with hydroxyl (•OH) and azide (B81097) (•N₃) radicals, which can lead to the formation of OH-adducts on the aromatic rings or N-centered radicals via H-abstraction or deprotonation of a radical cation. nih.gov These radical intermediates are pivotal in subsequent C-C or C-heteroatom bond-forming steps, often in cascade reactions that allow for the rapid construction of complex molecules. acs.orgresearchgate.net

Structure Activity Relationship Sar Investigations of 6 Bromoquinoxalin 2 1h One Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

The design of novel 6-bromoquinoxalin-2(1H)-one derivatives as potential therapeutic agents is guided by several key principles aimed at optimizing their interaction with biological targets. These principles often involve the strategic introduction of various functional groups at different positions of the quinoxalinone core to enhance potency, selectivity, and pharmacokinetic properties.

A primary design strategy involves the modification of the N1 and C3 positions of the this compound nucleus. The nitrogen atom at the N1 position can be substituted with alkyl, aryl, or more complex heterocyclic moieties to explore the steric and electronic requirements of the target's binding pocket. For instance, alkylation at the N1 position can increase lipophilicity, potentially enhancing cell membrane permeability.

The C3 position offers another crucial site for modification. Introducing substituents at this position can significantly impact the molecule's biological profile. The addition of hydrogen bond donors and acceptors, such as hydrazinylcarboxamide or hydrazinylcarbothioamide moieties, at the C3 position has been explored to enhance antagonistic activity at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net

Furthermore, the bromine atom at the C-6 position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions. This allows for the attachment of a wide range of substituents, thereby enabling a systematic exploration of the SAR. The electron-withdrawing nature of the bromine atom can also influence the reactivity of other positions on the quinoxaline (B1680401) ring, a factor that is considered in the design of synthetic routes and the prediction of metabolic stability.

In the context of developing kinase inhibitors, design principles often focus on creating molecules that can effectively interact with the ATP-binding site of the target kinase. This can involve incorporating moieties that can form hydrogen bonds with the hinge region of the kinase, as well as groups that can occupy hydrophobic pockets. The this compound scaffold can be elaborated with substituents designed to meet these requirements.

Impact of Substituent Position and Nature on Pharmacological Profiles

The pharmacological profile of this compound derivatives is highly dependent on the nature and position of the substituents on the quinoxaline core. Research has shown that even minor changes to the substitution pattern can lead to significant variations in biological activity.

Substitutions at C2 and C3: A study involving 6-bromo-2,3-dichloroquinoxaline (B20724) as a starting material highlighted the differential reactivity of the chlorine atoms at the C2 and C3 positions. It was observed that the chlorine atom at the C3 position is more susceptible to nucleophilic substitution than the one at the C2 position. This preferential reactivity is attributed to the electronic effect of the bromine atom at C6. This finding is crucial for the regioselective synthesis of C3-substituted 6-bromo-2-chloro-quinoxaline derivatives, allowing for the introduction of various functionalities at the C3 position to modulate pharmacological activity. mdpi.com

Substitutions at the N1 position: Alkylation or arylation at the N1 position can significantly influence the compound's properties. For example, the introduction of a methyl group at the N1 position, resulting in 6-Bromo-1-methylquinoxalin-2(1H)-one, alters the molecule's polarity and potential for hydrogen bonding compared to the parent compound. chemscene.comchemsrc.com In a series of quinoxaline-2,3-diones, substitution at the N1 position with moieties like sulfamoylbenzamide was investigated for its impact on kainate receptor antagonism. nih.gov

Substitutions on the Benzene (B151609) Ring (C5, C7, C8): While the focus is on 6-bromo derivatives, the influence of substituents at other positions of the benzene ring is also critical. In broader studies of quinoxaline derivatives, it has been shown that the presence of electron-withdrawing or electron-donating groups on the benzene ring can fine-tune the electronic environment of the entire molecule, thereby affecting its binding affinity to target proteins. For instance, in a series of quinoxalin-6-amine derivatives, various substitutions at the 2, 3, and 6-positions were explored for their antiproliferative activity. nih.govresearchgate.net

The following table summarizes the observed impact of substituents on the biological activity of quinoxaline derivatives, which can be extrapolated to the 6-bromo series:

| Position of Substitution | Type of Substituent | Impact on Biological Activity | Target/Application |

| C3 | Hydrazinylcarboxamide | Enhanced AMPA receptor antagonism | Anticonvulsant |

| C3 | Hydrazinylcarbothioamide | Enhanced AMPA receptor antagonism | Anticonvulsant |

| N1 | Alkyl groups | Increased lipophilicity | General optimization |

| N1 | Sulfamoylbenzamide | Kainate receptor antagonism | Neurodegenerative disorders |

| C2, C3 | Furan | Potent antiproliferative activity | Anticancer |

Stereochemical Influences on Efficacy and Selectivity

The influence of stereochemistry on the efficacy and selectivity of this compound derivatives is a critical aspect of their SAR, although specific studies on this particular scaffold are limited. In medicinal chemistry, it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with the stereoisomers of a drug molecule.

Chirality in this compound derivatives can be introduced by incorporating a stereocenter in a substituent at the N1 or C3 position. For example, attaching a chiral side chain to the N1 nitrogen or introducing a substituent with a stereogenic center at C3 would result in a pair of enantiomers or diastereomers.

Although direct evidence for this compound is scarce, the broader class of quinoxaline derivatives has been investigated for stereochemical effects. For instance, in the development of kinase inhibitors, the specific three-dimensional arrangement of substituents is often crucial for achieving high affinity and selectivity. The precise orientation of a functional group that forms a key hydrogen bond or hydrophobic interaction within the kinase active site can determine the inhibitory potency of the compound.

The potential for stereoisomerism should be a key consideration in the design and synthesis of novel this compound derivatives. The synthesis of enantiomerically pure compounds and their separate biological evaluation is essential to fully elucidate the SAR and to identify the eutomer (the more active stereoisomer). The lack of specific studies in this area for this compound highlights a gap in the current understanding of its SAR and an opportunity for future research.

Elucidation of Key Pharmacophores for Target Receptor Activation

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For this compound derivatives, pharmacophore models can guide the design of new analogs with improved affinity and selectivity for their target receptors.

While specific pharmacophore models for this compound derivatives are not extensively reported, models developed for the broader class of quinoxaline-based inhibitors targeting various receptors can provide valuable insights. These models typically highlight the importance of the quinoxaline scaffold as a core structural element, with specific features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings being crucial for biological activity.

Kinase Inhibitors: Pharmacophore models for various kinase inhibitors often feature a hydrogen bond acceptor feature that interacts with the hinge region of the kinase, a hydrophobic moiety that occupies the ATP-binding pocket, and additional features that provide selectivity. nih.govwjgnet.com For a this compound derivative designed as a kinase inhibitor, the quinoxalinone oxygen and the nitrogen atoms could act as hydrogen bond acceptors. The bromo-substituted benzene ring would contribute to hydrophobic and aromatic interactions.

A generalized pharmacophore model for a this compound derivative might include the following features:

Aromatic Ring: The benzene part of the quinoxaline core.

Hydrogen Bond Acceptor: The carbonyl oxygen at the C2 position and the nitrogen atoms.

Hydrophobic Feature: The bromo-substituted aromatic ring.

Additional features: Depending on the substituents at N1 and C3, additional hydrogen bond donor/acceptor or hydrophobic features can be incorporated.

The following table outlines the key pharmacophoric features identified for quinoxaline derivatives targeting different receptors, which can be applied to the design of this compound analogs.

| Target | Key Pharmacophoric Features |

| AMPA Receptor | Aromatic core, Hydrogen bond donors/acceptors at C3, Hydrophobic interactions |

| Protein Kinases | Hydrogen bond acceptor for hinge binding, Hydrophobic groups for ATP pocket, Aromatic interactions |

The elucidation of specific pharmacophore models for this compound derivatives targeting various receptors remains an active area of research that will undoubtedly contribute to the development of more potent and selective therapeutic agents.

Advanced Applications and Biological Research Endeavors of 6 Bromoquinoxalin 2 1h One and Its Derivatives

Medicinal Chemistry Applications

The inherent bioactivity of the quinoxalin-2(1H)-one core has prompted extensive research into its potential as a therapeutic agent. The introduction of a bromine atom at the 6-position further enhances its utility as a scaffold for developing potent and selective modulators of various biological targets.

Development of Anti-inflammatory Agents (e.g., Synthetic Lipoxin A4 Mimetics)

Chronic inflammation is a hallmark of numerous diseases, and the resolution of inflammation is a critical physiological process. Lipoxin A4 (LXA4) is an endogenous lipid mediator that plays a key role in promoting the resolution of inflammation. However, its therapeutic potential is limited by its metabolic instability. This has driven the development of synthetic LXA4 mimetics with improved stability and potent anti-inflammatory properties.

Researchers have successfully designed and synthesized novel quinoxaline-containing synthetic LXA4 mimetics (QNX-sLXms). In these endeavors, the quinoxaline (B1680401) moiety serves as a stable aromatic core replacing the unstable triene system of native LXA4. One particularly promising compound, designated as (R)-6 , has demonstrated significant anti-inflammatory activity. Structure-activity relationship (SAR) studies identified (R)-6 as a highly efficacious and potent anti-inflammatory agent among a series of eight novel compounds. mdpi.comcff.org

The anti-inflammatory effects of (R)-6 were demonstrated through its ability to significantly attenuate lipopolysaccharide (LPS)- and tumor-necrosis-factor-α (TNF-α)-induced NF-κB activity in monocytes and vascular smooth muscle cells. cff.org Mechanistic studies revealed that (R)-6 acts as an agonist for the formyl peptide receptor 2 (ALX/FPR2), an endogenous receptor for LXA4. cff.org The in vivo anti-inflammatory properties of this lead compound were further validated in murine models of acute inflammation. cff.org

| Compound ID | Description | Key Research Finding |

| (R)-6 | A quinoxaline-containing synthetic Lipoxin A4 mimetic. | Showed the most potent anti-inflammatory activity in a screen of eight novel compounds, attenuating LPS- and TNF-α-induced NF-κB activity. mdpi.comcff.org |

Research into Antiviral Agents (e.g., Respiratory Syncytial Virus Antivirals)

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral agents against RSV remains a significant medical need. The quinoxaline scaffold has been investigated as a potential core for novel antiviral drugs.

A patent application has disclosed the potential of quinoxalinone and dihydroquinoxalinone derivatives as antiviral agents specifically targeting RSV. This highlights the interest in this chemical class for the development of new treatments for RSV infections. researchgate.net While the broader class of quinoxaline derivatives has shown promise against a range of respiratory pathogens, the specific investigation of 6-bromo-substituted quinoxalin-2(1H)-ones for RSV remains an area of active research. nih.gov The versatility of the quinoxaline ring system allows for structural modifications aimed at optimizing antiviral potency and selectivity. nih.gov

Exploration as Anticancer Agents (e.g., EGFR Inhibitors)

The epidermal growth factor receptor (EGFR) is a key signaling protein that, when dysregulated, can drive the growth and proliferation of cancer cells. Small-molecule EGFR inhibitors have become an important class of targeted cancer therapies. The quinoxalin-2(1H)-one scaffold has been identified as a promising framework for the development of novel EGFR tyrosine kinase inhibitors. nih.gov

Research has demonstrated that derivatives of quinoxalin-2(1H)-one can exhibit potent inhibitory activity against EGFR. nih.gov The synthesis of various anticancer quinoxaline derivatives often utilizes 6-bromo-2,3-dichloroquinoxaline (B20724) as a key starting material. mdpi.com This precursor, derived from 6-bromo-1,4-dihydroquinoxaline-2,3-dione, allows for the introduction of diverse substituents at the 2- and 3-positions, leading to the generation of libraries of compounds for screening against cancer cell lines. mdpi.com Studies have shown that certain quinoxalinone derivatives can effectively inhibit the growth of cancer cell lines that overexpress EGFR. mdpi.comcff.org For instance, some synthesized quinoxalinone-containing compounds have displayed significant cytotoxic effects on lung cancer cell lines.

| Precursor Compound | Application in Synthesis | Resulting Compounds' Activity |

| 6-bromo-2,3-dichloroquinoxaline | A key intermediate in the synthesis of novel quinoxaline derivatives. | Leads to compounds with potential anticancer activity, including EGFR inhibition. mdpi.com |

Investigation as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which functions as a chloride ion channel. CFTR modulators are a class of drugs that aim to correct the function of the faulty CFTR protein. cff.org These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability. cff.org

While the development of CFTR modulators has been a significant breakthrough in the treatment of cystic fibrosis, a direct link between 6-Bromoquinoxalin-2(1H)-one or its immediate derivatives and the development of CFTR modulators is not prominently reported in publicly available scientific literature. Research in this area is ongoing, with a focus on identifying novel chemical scaffolds that can effectively restore the function of mutant CFTR proteins.

Studies on Antibacterial Properties

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The quinoxaline nucleus is a well-established pharmacophore in the design of antimicrobial agents.

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. For example, the synthesis of various substituted quinoxalin-2-ones, including those with a bromine atom on the benzo-moiety, has been undertaken to explore their potential as antibacterial and anticandida agents. The starting material, 6-bromo-2,3-dichloroquinoxaline , has been used to create a range of derivatives with promising antimicrobial profiles. mdpi.com The resulting compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, with some exhibiting significant inhibitory activity. mdpi.com

| Compound Class | Starting Material | Investigated Activity |

| Substituted 3-alkyl-, 3-halomethyl-, and 3-carboxyethylquinoxaline-2-ones | Bromo-substituted quinoxalin-2-ones | Antibacterial and anticandida activities. |

| Tetrazolo[1,5-a]quinoxaline derivatives | 6-bromo-2,3-dichloroquinoxaline | Antibacterial, antifungal, or algicidal activities. mdpi.com |

Materials Science and Optoelectronic Applications

Beyond its medicinal applications, the quinoxaline core has attracted attention in the field of materials science due to its unique electronic and photophysical properties. Quinoxaline derivatives are being explored for their potential use in a variety of optoelectronic devices.

The strong electron-accepting nature of the quinoxaline moiety makes its derivatives suitable for use as electron-transporting materials (ETMs) and as building blocks for non-fullerene acceptors (NFAs) in organic solar cells. Furthermore, the extended π-conjugation in certain quinoxaline-based systems leads to interesting photophysical properties, making them candidates for use as emitters in organic light-emitting diodes (OLEDs) and as components in sensors and electrochromic devices.

Theoretical and experimental studies have been conducted on quinoxalin-2(1H)-one derivatives to understand their structural and electronic properties. These investigations provide insights into their potential for optoelectronic applications. While research in this area is still developing, the inherent properties of the quinoxaline scaffold suggest a promising future for its derivatives in materials science.

常见问题

Q. What are the established synthetic routes for 6-Bromoquinoxalin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves bromination of quinoxalin-2(1H)-one derivatives. A common approach is electrophilic aromatic substitution, where bromine or N-bromosuccinimide (NBS) is used under controlled conditions. Optimization may include:

- Temperature control : Reactions at 0–25°C reduce side products like dibrominated derivatives.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalyst use : Lewis acids (e.g., FeCl₃) improve regioselectivity.

Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NBS in DMF, 25°C | 72 | 95 | |

| Br₂ in DCM, 0°C | 65 | 90 |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths/angles and confirms bromine position .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (225.04 g/mol) .

Q. How can researchers screen the biological activity of this compound in vitro?

Q. What analytical techniques ensure purity and stability of this compound during storage?

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves (nitrile), lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335) .

- First aid : Immediate rinsing with water for exposure; consult MSDS for antidotes .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or regioselectivity be resolved?

Q. What strategies address discrepancies in crystallographic data refinement?

Q. How can structure-activity relationships (SAR) guide pharmacological studies of this compound?

Q. What statistical methods validate toxicity data in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。